BenchChemオンラインストアへようこそ!

Punicalagin

Immunomodulation Anti-inflammatory Cell Proliferation

Procure Punicalagin to obtain a pure, structurally distinct ellagitannin. Its unique gallagyl moiety and intermediate potency (6.3-fold greater vs. corilagin against T. gondii) enable precise study without confounding effects of extracts or simpler phenolic acids. Ideal for anti-parasitic, immune modulation, and antioxidant mechanism research.

Molecular Formula C48H28O30
Molecular Weight 1084.7 g/mol
Cat. No. B7888172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePunicalagin
Molecular FormulaC48H28O30
Molecular Weight1084.7 g/mol
Structural Identifiers
SMILESC1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C4C5=C3C(=O)OC6=C(C(=C(C7=C(C(=C(C=C7C(=O)O1)O)O)O)C(=C56)C(=O)O4)O)O)O)O)O)O)O)C8C(OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)C=O)O
InChIInChI=1S/C48H28O30/c49-5-16-40(76-46(70)9-3-13(52)28(56)32(60)18(9)17-8(44(68)74-16)2-12(51)27(55)31(17)59)39-15(54)6-73-43(67)7-1-11(50)29(57)33(61)19(7)21-25-23-24-26(48(72)78-41(23)37(65)35(21)63)22(36(64)38(66)42(24)77-47(25)71)20-10(45(69)75-39)4-14(53)30(58)34(20)62/h1-5,15-16,39-40,50-66H,6H2
InChIKeySKNLUADAGHCXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Punicalagin Procurement: Ellagitannin Sourcing and Baseline Characterization


Punicalagin is a high-molecular-weight hydrolyzable ellagitannin (C48H28O30, MW ~1084.7 g/mol) found as α- and β-anomers in pomegranate (Punica granatum), Terminalia, and Combretum species [1]. It exhibits potent in vitro antioxidant activity (DPPH IC50 = 1.9 μg/mL), and is metabolized by gut microbiota into bioavailable urolithins [2][3]. Its structural complexity—a hexahydroxydiphenoyl (HHDP) and gallagyl unit linked to a glucose core—distinguishes it from simpler phenolic acids like ellagic acid, imposing unique considerations for isolation, stability, and comparative activity evaluation [1].

Why Punicalagin Procurement Requires Specific Identity: Limitations of In-Class Substitution


Generic substitution with other ellagitannins (e.g., corilagin, punicalin) or phenolic acids (e.g., ellagic acid, gallic acid) is inadvisable due to marked differences in potency, selectivity, and functional outcomes. Direct comparative studies reveal that while punicalagin shares some activities with its analogs, its efficacy varies substantially across assays—it may be less potent than ellagic acid in antiproliferative assays (IC50 38.52 vs 7.56 μg/mL) [1] yet 6.3-fold more potent than corilagin against Toxoplasma gondii (EC50 19.33 vs 3.09 μM) [2]. Furthermore, its radical scavenging capacity follows AEPG > punicalagin > ellagic acid [3]. These divergent rank orders preclude reliable extrapolation from one compound to another, necessitating compound-specific validation.

Punicalagin Comparative Efficacy: A Quantitative Evidence Guide for Scientific Selection


Punicalagin vs. Ellagic Acid: Divergent Antiproliferative Potency in Human PBMCs

In phytohemagglutinin-stimulated human peripheral blood mononuclear cells (PBMCs), punicalagin (PG) demonstrated significantly lower antiproliferative potency compared to ellagic acid (EA). The IC50 for inhibition of cell proliferation was 38.52 μg/mL for PG, versus 7.56 μg/mL for EA, indicating that EA is approximately 5.1-fold more potent in this specific immunomodulatory context [1]. This finding is critical as it demonstrates that higher concentrations of punicalagin are required to achieve the same antiproliferative effect as ellagic acid.

Immunomodulation Anti-inflammatory Cell Proliferation

Punicalagin vs. Corilagin: Superior Anti-Toxoplasma gondii Activity

In a direct comparison against Toxoplasma gondii tachyzoites in vitro, punicalagin exhibited superior inhibitory activity compared to corilagin. The EC50 for punicalagin was 3.09 μM, whereas corilagin required a higher concentration with an EC50 of 19.33 μM [1]. This represents a 6.3-fold greater potency for punicalagin against this intracellular parasite. The study further implicated mitochondrial dysfunction via ROS production as a key mechanism, suggesting punicalagin's unique structural features may confer enhanced target engagement [1].

Antiparasitic Antimicrobial Infectious Disease

Punicalagin Antioxidant Capacity: Ranking Relative to Ellagic Acid and Gallic Acid

In a rat ovariectomy model, the capacity of compounds to scavenge hydroxyl radical (·OH), superoxide anion (O2·-), and peroxynitrite (ONOO-) was evaluated. The antioxidant potency followed a consistent rank order: Aqueous Extract of Pomegranate (AEPG) > Punicalagin > Ellagic Acid [1]. While specific IC50 values for each compound were not provided in the comparative ranking, the study demonstrates that punicalagin exhibits intermediate radical scavenging activity—superior to ellagic acid but less potent than the full extract [1]. This suggests that while punicalagin contributes significantly to antioxidant effects, the full extract contains additional synergistic components.

Antioxidant Free Radical Scavenging Neuroprotection

Punicalagin vs. Tannic Acid: Comparable DPPH Radical Scavenging

In a DPPH radical scavenging assay, purified punicalagin demonstrated antioxidant activity comparable to that of tannic acid. The IC50 for punicalagin was 1.9 ± 0.2 μg/mL, compared to 1.3 ± 0.2 μg/mL for tannic acid [1]. While tannic acid was slightly more potent (1.46-fold), the difference is relatively modest, establishing punicalagin as a potent antioxidant in its own right.

Antioxidant Chemical Assay Quality Control

Punicalagin vs. Punicalin: Superior Immunomodulatory Potency in Human PBMCs

In a comparative study using human PBMCs, punicalagin (PG) exhibited greater antiproliferative activity than its close structural analog punicalin (PN). The IC50 for punicalagin was 38.52 μg/mL, whereas punicalin was substantially less potent with an IC50 of 69.95 μg/mL [1]. This 1.8-fold difference highlights that even minor structural variations within the ellagitannin class can lead to significant differences in biological activity. Both compounds inhibited TNF-α, IL-6, and IL-8 production, but punicalagin consistently achieved this at lower concentrations [1].

Immunomodulation Anti-inflammatory Cytokine Production

Punicalagin Application Scenarios: Where Comparative Evidence Supports Procurement


Anti-Parasitic Drug Discovery: Punicalagin as a Lead Candidate

Punicalagin's 6.3-fold greater potency against Toxoplasma gondii compared to corilagin positions it as a compelling lead compound for developing novel anti-parasitic therapies [1]. Researchers focused on toxoplasmosis or related apicomplexan parasites should prioritize punicalagin over other ellagitannins to maximize inhibitory activity and minimize required dosing. The evidence supports its use in target identification studies and preclinical validation of mitochondrial dysfunction as a therapeutic mechanism [1].

Immunomodulatory Research Requiring Intermediate Potency

For studies investigating T-cell proliferation and cytokine modulation, punicalagin provides an intermediate level of antiproliferative activity (IC50 38.52 μg/mL) relative to ellagic acid (7.56 μg/mL) and punicalin (69.95 μg/mL) [2]. This allows researchers to fine-tune immune responses, as punicalagin inhibits Th1 and Th17 responses while avoiding the Th2 stimulation observed with pomegranate peel extract [2]. Procurement of punicalagin enables precise mechanistic studies without the confounding effects of more potent or less potent analogs.

Antioxidant Formulation Development: Defined Activity Between Extract and Simple Acid

Punicalagin's antioxidant potency ranks between the full aqueous extract of pomegranate (AEPG) and ellagic acid, making it an ideal reference standard for formulation optimization [3]. For nutraceutical or cosmeceutical products seeking defined, reproducible antioxidant activity without the complexity of a full extract, punicalagin offers a balanced profile. Its DPPH scavenging activity (IC50 1.9 μg/mL) is comparable to tannic acid (1.3 μg/mL), providing a robust, well-characterized benchmark [4].

Ellagitannin-Specific Bioactivity Studies: Avoiding Phenolic Acid Confounders

Studies aiming to attribute biological effects specifically to ellagitannins, rather than simpler phenolic acids like ellagic acid or gallic acid, require a pure and structurally distinct compound. Punicalagin's high molecular weight and unique gallagyl moiety differentiate it from these smaller phenolics, as evidenced by its divergent rank order across assays [1][2][3]. Procurement of punicalagin ensures that observed effects are truly due to an ellagitannin scaffold, not a common phenolic acid metabolite.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Punicalagin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.